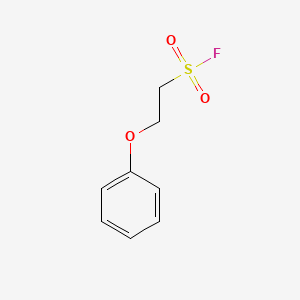
2-Phenoxyethane-1-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethane-1-sulfonylfluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability-reactivity balance, making them valuable in various fields such as biology, pharmaceuticals, and functional molecules. The compound is characterized by its ability to interact selectively with specific amino acids or proteins, making it a useful tool in chemical biology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethane-1-sulfonylfluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. One common method is the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2). This reaction can be enhanced using phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs a more efficient system using phase transfer catalysts. The process involves the use of stable and readily available sulfonates as starting materials, which are then transformed into sulfonyl fluorides under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethane-1-sulfonylfluoride undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s electrophilic nature makes it particularly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and 18-crown-6-ether in acetonitrile.
Oxidation and Reduction: These reactions often involve the use of oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield sulfonyl fluoride derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
2-Phenoxyethane-1-sulfonylfluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Mechanism of Action
The mechanism of action of 2-Phenoxyethane-1-sulfonylfluoride involves its interaction with specific molecular targets, such as amino acids or proteins. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine . This selective covalent interaction can lead to the inactivation of enzymes or the modification of protein functions, making it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties and ability to react with target proteins.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Utilized as a radiolabeling synthon in positron emission tomography.
Uniqueness
2-Phenoxyethane-1-sulfonylfluoride stands out due to its unique stability-reactivity balance, which allows for selective interactions with specific molecular targets. This property makes it particularly valuable in applications requiring precise covalent modifications, such as the development of protease inhibitors and covalent probes in chemical biology .
Properties
Molecular Formula |
C8H9FO3S |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-phenoxyethanesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
YKXVMKPZLNUGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


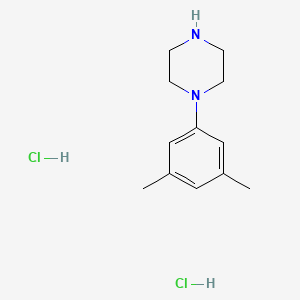
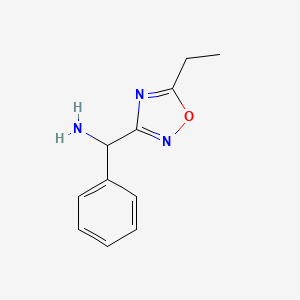
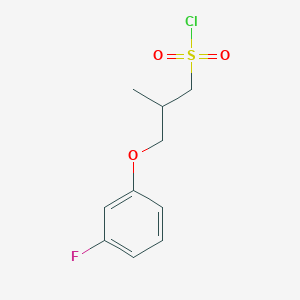
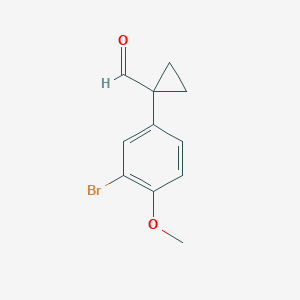
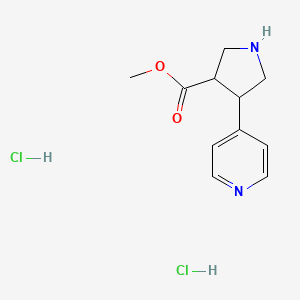
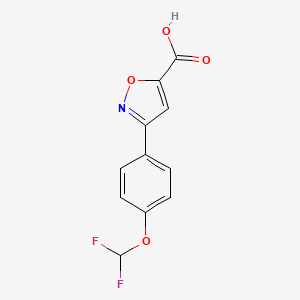
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)

![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)

